N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
CAS No.: 626222-97-7
Cat. No.: VC7497420
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626222-97-7 |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.39 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21) |
| Standard InChI Key | BBNIIKJMKBWQAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Introduction
N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is a complex organic compound characterized by its unique structural features, including a furan moiety and a pyridazine ring substituted with a phenyl group. This compound is notable for its potential applications in medicinal chemistry and agrochemistry due to its diverse functional groups, which contribute to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide typically involves multi-step organic reactions. Key steps include:
-
Step 1: Formation of the pyridazine ring.
-
Step 2: Introduction of the phenyl group onto the pyridazine ring.
-
Step 3: Synthesis of the furan-2-ylmethyl moiety.
-
Step 4: Coupling of the furan-2-ylmethyl group with the pyridazine derivative to form the acetamide.
Optimization of reaction conditions is crucial for achieving high yields and purity.
Chemical Reactivity
The chemical reactivity of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be attributed to several functional groups present in its structure. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide, each exhibiting distinct properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[6-(4-Methylphenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide | Similar to target compound | Methyl group may enhance lipophilicity |
| 5-(4-Fluorophenyl)-1,3-thiazole | Thiazole ring instead of pyridazine | Potentially different biological activity |
| N-(4-Fluorophenyl)-N'-[(furan-2-yl)methyl]urea | Urea linkage instead of acetamide | Different mechanism of action |
These comparisons highlight the uniqueness of N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide while indicating potential avenues for further research into its analogs and derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume